

An In-depth Technical Guide to the Chemical and Physical Properties of Monuron

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monuron*

Cat. No.: *B1676734*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monuron (3-(4-chlorophenyl)-1,1-dimethylurea) is a phenylurea herbicide first introduced for its efficacy in controlling a broad spectrum of annual and perennial weeds.^{[1][2]} While its use has declined in some regions due to environmental persistence, its well-defined mechanism of action as a potent inhibitor of photosynthesis continues to make it a subject of scientific interest.^{[3][4]} This guide provides a detailed examination of the core chemical and physical properties of **Monuron**, offering quantitative data, experimental methodologies, and visual representations of its synthesis and mode of action to support ongoing research and development efforts.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of a compound are critical for understanding its behavior, from environmental fate to biological interactions. The properties of **Monuron** are summarized in the tables below.

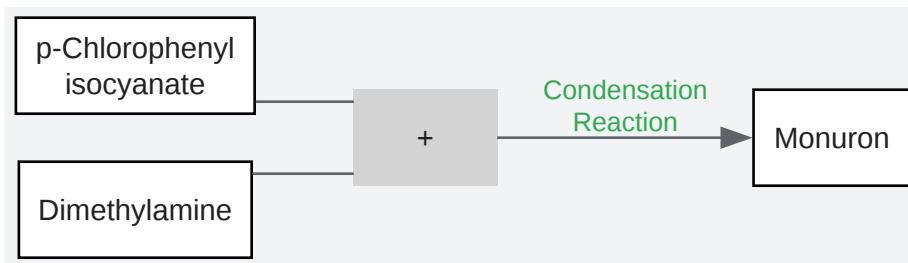
General Chemical Properties

Property	Value	Reference(s)
IUPAC Name	3-(4-chlorophenyl)-1,1-dimethylurea	[5]
Synonyms	CMU, 1,1-dimethyl-3-(p-chlorophenyl)urea, Telvar	
CAS Number	150-68-5	
Molecular Formula	C ₉ H ₁₁ ClN ₂ O	
Molecular Weight	198.65 g/mol	
SMILES	CN(C)C(=O)NC1=CC=C(C=C1)Cl	
InChIKey	BMLIZLVNXIYGCK-UHFFFAOYSA-N	

Physical Properties

Property	Value	Reference(s)
Appearance	White, crystalline, odorless solid	
Melting Point	170.5-177 °C (338.9-340.7 °F)	
Boiling Point	Decomposes at 185-200 °C (365-392 °F)	
Density	1.27 g/cm ³ at 20 °C	
Vapor Pressure	5 × 10 ⁻⁷ mmHg at 25 °C (77 °F)	

Solubility

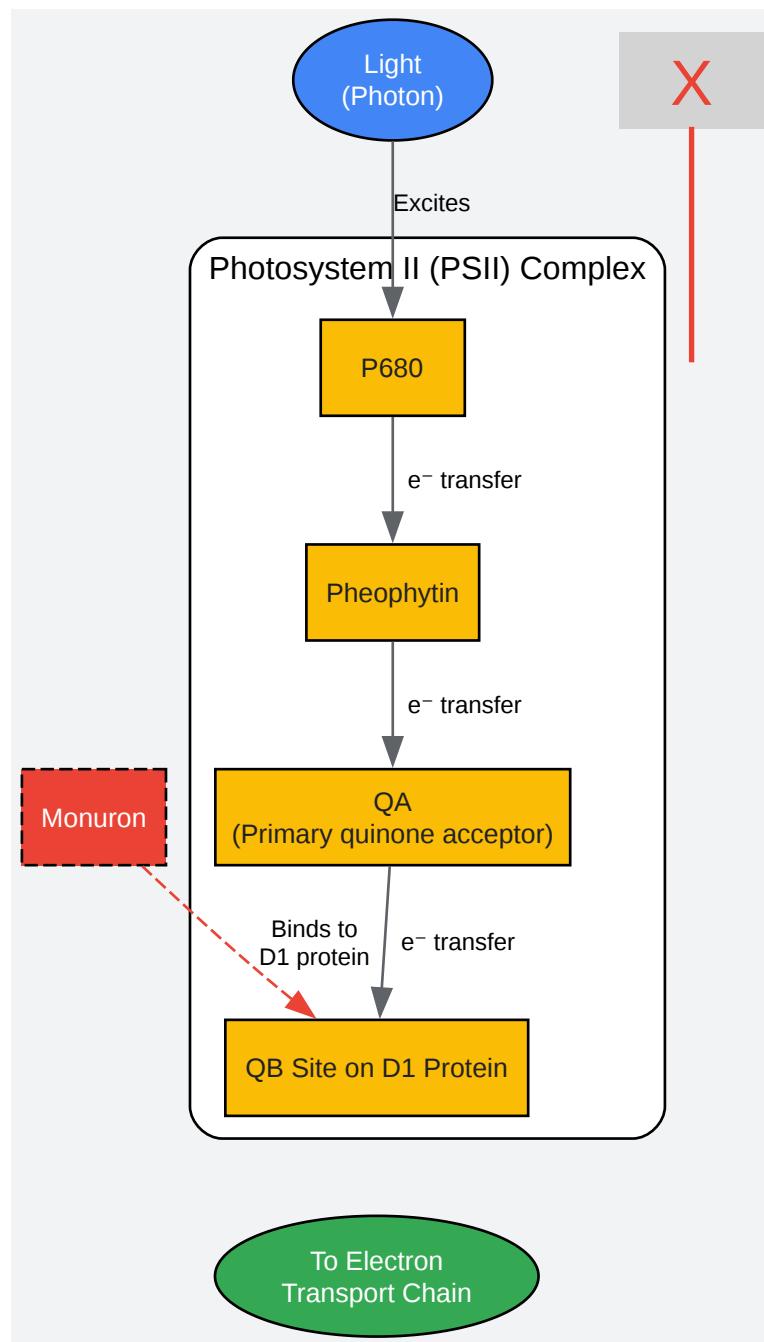

Solvent	Solubility	Temperature	Reference(s)
Water	230 mg/L (ppm)	25 °C	
Acetone	52,000 mg/L (5.2% w/v)	27 °C	
Methanol	Moderately soluble	25 °C	
Ethanol	Moderately soluble	-	
Benzene	2,900 - 3,000 mg/L	27 °C	
Hydrocarbon Solvents	Practically insoluble	-	

Stability and Reactivity

Property	Value	Reference(s)
Stability	Stable under normal conditions to oxygen and moisture at neutral pH.	
Hydrolysis	Negligible at room temperature in neutral solutions. Rate increases with elevated temperatures and under acidic or alkaline conditions.	
pKa	14.22 ± 0.70 (Predicted)	
Octanol-Water Partition Coefficient (log Kow)	1.79 - 1.94	

Synthesis Pathway

Monuron is synthesized through the reaction of p-chlorophenyl isocyanate with dimethylamine. This condensation reaction is a common method for the formation of phenylurea compounds.



[Click to download full resolution via product page](#)

*Synthesis of **Monuron**.*

Mechanism of Action: Photosynthesis Inhibition

The primary herbicidal activity of **Monuron**, like other phenylurea herbicides, is the inhibition of photosynthesis. It specifically targets Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis. **Monuron** binds to the D1 protein of the PSII complex, occupying the binding site of plastoquinone (QB). This action blocks the electron flow from the primary electron acceptor (QA) to QB, thereby interrupting the photosynthetic electron transport chain. The blockage leads to the accumulation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.

[Click to download full resolution via product page](#)

Monuron's inhibition of electron transport in Photosystem II.

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties of **Monuron**. These protocols are based on internationally recognized guidelines.

Determination of Water Solubility (OECD Guideline 105)

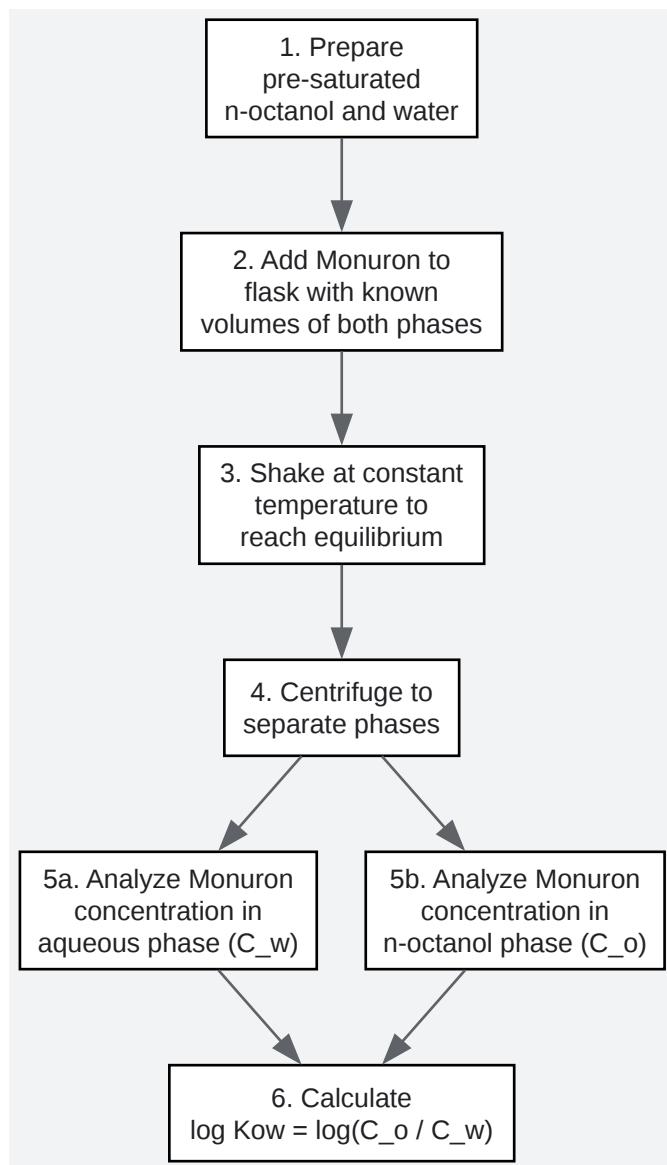
The solubility of a substance in water is its saturation mass concentration at a given temperature. The Flask Method, suitable for substances with solubilities above 10^{-2} g/L like **Monuron**, is described here.

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous solution is determined by a suitable analytical method.

Methodology:

- **Preparation:** Add an excess amount of **Monuron** to a flask containing high-purity water.
- **Equilibration:** Seal the flask and agitate it at a temperature slightly above the test temperature (e.g., 30°C) for at least 24 hours. Then, transfer the flask to a constant-temperature bath set at the test temperature (e.g., $20 \pm 0.5^\circ\text{C}$) and allow it to equilibrate for at least another 24 hours, with gentle stirring.
- **Phase Separation:** Allow the undissolved solid to settle. If necessary, centrifuge the sample at the test temperature to separate the solid and aqueous phases.
- **Analysis:** Carefully remove an aliquot of the clear aqueous supernatant. Analyze the concentration of **Monuron** using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Replicates:** The determination should be performed in at least triplicate.

Determination of n-Octanol/Water Partition Coefficient (OECD Guideline 107)


The n-octanol/water partition coefficient (K_{ow}) is a measure of a chemical's lipophilicity. The Shake Flask method is appropriate for substances with a log K_{ow} in the range of -2 to 4, which includes **Monuron**.

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. The system is shaken until equilibrium is reached, after which the concentration of the substance in

each phase is measured to calculate the partition coefficient.

Methodology:

- Solvent Preparation: Pre-saturate high-purity n-octanol with water and high-purity water with n-octanol.
- Test Preparation: Prepare at least three test vessels with varying volume ratios of n-octanol and water (e.g., 2:1, 1:1, 1:2). Add a known quantity of **Monuron**, ensuring the concentration does not exceed 0.01 mol/L in either phase.
- Equilibration: Seal the vessels and shake them at a constant temperature (e.g., 20-25°C) until equilibrium is achieved. This is typically confirmed by taking samples at different time points until the concentration in each phase remains constant.
- Phase Separation: Separate the n-octanol and water phases, usually by centrifugation.
- Analysis: Determine the concentration of **Monuron** in each phase using a suitable analytical method (e.g., HPLC-UV).
- Calculation: Calculate Kow as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as its base-10 logarithm (log Kow).

[Click to download full resolution via product page](#)

Workflow for Kow determination via the Shake Flask method.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental property used for identification and purity assessment.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate, and the temperature range from the initial melting (first appearance of liquid) to complete melting is observed and recorded.

Methodology:

- Sample Preparation: Ensure the **Monuron** sample is completely dry and finely powdered. Load a small amount into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into a melting point apparatus.
- Preliminary Determination: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.
- Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.
- Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow (0.5-1°C).

Conclusion

This guide has presented the core chemical and physical properties of **Monuron** in a structured format, suitable for scientific and research applications. The detailed experimental protocols and visual diagrams of its synthesis and herbicidal mechanism of action provide a comprehensive resource for professionals in chemistry, environmental science, and drug development. The data compiled herein serves as a foundational reference for further investigation into the behavior, effects, and potential applications of this and related phenylurea compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. filab.fr [filab.fr]

- 2. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Monuron [sitem.herts.ac.uk]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Monuron]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676734#chemical-and-physical-properties-of-monuron>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com